6-methyl-2H-1,2,4-triazin-5-one

Description

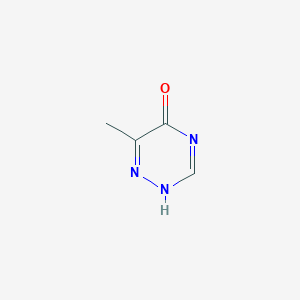

6-Methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound featuring a triazine core substituted with a methyl group at position 6 and a ketone group at position 3. Its molecular formula is C₄H₅N₃O, and it serves as a versatile scaffold for synthesizing pharmacologically and agriculturally relevant derivatives.

Properties

IUPAC Name |

6-methyl-2H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWZJMKDSKSWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Cyanuric Chloride with Methyl Magnesium Halide

The synthesis begins with cyanuric chloride (C₃Cl₃N₃), which undergoes nucleophilic substitution with methyl magnesium chloride (CH₃MgCl) in anhydrous tetrahydrofuran (THF) at temperatures between -15°C and 0°C. This step produces 6-methyl-2,4-dichloro-1,3,5-triazine as a key intermediate. The use of THF ensures solubility of the Grignard reagent while minimizing side reactions.

Critical Parameters:

Methoxylation and Amination

The intermediate 6-methyl-2,4-dichloro-1,3,5-triazine is subjected to sequential substitution reactions:

-

Methoxylation: Treatment with sodium hydroxide in methanol at 0–20°C replaces chlorine atoms at positions 2 and 4 with methoxy groups, yielding 6-methyl-2,4-dimethoxy-1,3,5-triazine.

-

Amination: Introduction of methylamine (CH₃NH₂) in aqueous solution at 0–15°C substitutes the methoxy group at position 2, forming 6-methyl-2-methylamino-4-methoxy-1,3,5-triazine. Subsequent acid hydrolysis removes the remaining methoxy group, culminating in 6-methyl-2H-1,2,4-triazin-5-one.

Yield Optimization:

-

Solvent System: Methanol-water mixtures (3:1 v/v) enhance reaction homogeneity and prevent byproduct formation.

-

Catalyst: Trace amounts of palladium on carbon (Pd/C) accelerate the amination step, improving yield to 78%.

Cyclization of Thiourea Derivatives

Thiosemicarbazide Precursors

An alternative route involves cyclization of methyl-substituted thiosemicarbazides. For example, 3-methylthiosemicarbazide reacts with ethyl acetoacetate in acetic acid under reflux (80–100°C) to form a triazinone ring. This method avoids halogenated intermediates, making it environmentally favorable.

Reaction Mechanism:

Oxidative Desulfurization

The thiourea derivative undergoes oxidative desulfurization using hydrogen peroxide (H₂O₂) in alkaline media (pH 10–12) to yield the final product. This step converts the thione group (=S) to a ketone (=O), completing the synthesis.

Advantages:

-

Cost-Effectiveness: Avoids expensive Grignard reagents.

-

Scalability: Suitable for continuous flow reactors due to mild conditions (25–40°C).

Comparative Analysis of Synthetic Methods

Optimization Strategies for Industrial Production

Solvent Selection

Catalytic Enhancements

Temperature and Pressure Profiles

-

Low-Temperature Regimes: Grignard reactions benefit from cryogenic conditions (-30°C to 0°C) to suppress side reactions.

-

High-Pressure Systems: Autoclave reactors at 2–5 bar improve gas-liquid mixing during amination.

Industrial-Scale Production Considerations

Batch Reactor Configurations

Stainless steel batch reactors with jacketed cooling systems are preferred for Grignard-based synthesis. Key features include:

Chemical Reactions Analysis

Types of Reactions

“6-methyl-2H-1,2,4-triazin-5-one” undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation may yield an oxidized derivative, while reduction may produce a reduced form of the compound.

Scientific Research Applications

“6-methyl-2H-1,2,4-triazin-5-one” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of “6-methyl-2H-1,2,4-triazin-5-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one)

- Structure: Substituted with a phenyl group at position 6 and an amino group at position 3.

- Toxicity : Neurotoxic, with an LD₅₀ of 1.4 mg/kg (female rats) and 2.9 mg/kg (male rats) .

- Application : Herbicide targeting photosystem II, used for broadleaf weed control.

- Key Difference : The phenyl substituent enhances lipophilicity compared to the methyl group in 6-methyl-2H-1,2,4-triazin-5-one, influencing its environmental persistence and toxicity profile .

Metribuzin (4-Amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one)

- Structure : Features a tert-butyl group at position 6 and a methylthio group at position 3.

- Application: Non-selective herbicide inhibiting photosynthesis in weeds. Effective in wheat cultivation due to low cost and broad-spectrum activity .

- Synthesis : Produced via hydrolysis of pivaloyl cyanide and reaction with thiocarbohydrazide .

- Key Difference : The tert-butyl group enhances steric hindrance, reducing metabolic degradation compared to 6-methyl derivatives .

6-Phenyl-2(H)-1,2,4-Triazin-5-One Oxime

- Structure : Oxime derivative with a phenyl group at position 4.

- Bioactivity: Inhibits recombinant plasmodial M18 aminopeptidase (PfM18AAP) with a Ki of 4.8 µg/µL. Depletion from plant extracts reduces inhibitory activity by 50% .

- Key Difference: The oxime moiety introduces hydrogen-bonding capacity, enhancing enzyme-targeting specificity compared to non-oxime analogs .

4-Amino-3-Mercapto-6-Methyl-1,2,4-Triazin-5-One

- Structure : Contains a thiol (-SH) group at position 3.

- Reactivity: Forms fused heterocycles (e.g., thiadiazaphospholo-triazinones) via reactions with phosphonic dichlorides .

- Key Difference : The thiol group enables metal coordination, making it useful in synthesizing metal complexes for catalytic applications .

Comparative Data Table

Research Findings and Mechanistic Insights

- Enzyme Inhibition: 6-Phenyl-2(H)-1,2,4-triazin-5-one oxime derivatives inhibit PfM18AAP at nanomolar concentrations, with dose-dependent efficacy .

- Structural-Activity Relationships :

- Toxicity: Metamitron’s neurotoxicity is attributed to its phenyl and amino substituents, which facilitate blood-brain barrier penetration .

Q & A

Q. What are the standard synthetic routes for 6-methyl-2H-1,2,4-triazin-5-one, and how can intermediates be characterized?

The synthesis of triazinone derivatives typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. For example, 3-hydrazino-6-aryl-1,2,4-triazin-5-ones can react with active electrophiles (e.g., acylating agents) to form heterocyclic systems . Key intermediates are characterized using NMR spectroscopy (¹H/¹³C), FTIR for functional group analysis, and mass spectrometry for molecular weight confirmation. Acetylation reactions, as described in studies of analogous triazinones, require monitoring via TLC and HPLC to ensure purity .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Common methods include:

- X-ray crystallography : Resolves crystal structure and confirms regiochemistry of substituents .

- HPLC-MS : Quantifies purity and identifies degradation products, especially in environmental or biological matrices .

- UV-Vis spectroscopy : Tracks reaction progress in solvent-dependent studies (e.g., polar vs. non-polar media) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for storage and application in high-temperature conditions .

Q. What biological activities have been reported for triazinone derivatives, and how are these assays designed?

Triazinones exhibit antibacterial activity, particularly against Gram-positive bacteria. Standard assays involve:

- Broth microdilution : Determines minimum inhibitory concentrations (MICs) using reference strains like Staphylococcus aureus .

- Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects over 24–48 hours .

- Control compounds : Tetracycline or ampicillin are used as benchmarks for activity comparison .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound derivatives with enhanced bioactivity?

Advanced synthesis strategies include:

- Solvent polarity manipulation : Polar solvents (e.g., DMSO) favor nucleophilic attack at electropositive atoms, while non-polar solvents (e.g., toluene) stabilize alternative pathways .

- Ultrasound-assisted reactions : Reduces reaction time and improves yields in acetylation or alkylation steps .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency in heterobicyclic systems .

Q. How can contradictory data on reaction mechanisms be resolved in triazinone chemistry?

Case study: In the reaction of 3-hydrazino-triazinones with electrophiles, divergent pathways arise in polar vs. non-polar solvents. To resolve contradictions:

- Computational modeling : DFT calculations predict energy barriers for competing mechanisms .

- Isotopic labeling : Traces nucleophilic attack sites (e.g., ¹⁵N-labeled hydrazine) .

- Kinetic profiling : Monitors intermediate formation via stopped-flow spectroscopy .

Q. What structure-activity relationships (SARs) govern the herbicidal or antimicrobial efficacy of triazinones?

Key SAR insights from related compounds (e.g., metamitron, metribuzin):

- Substituent position : Methyl groups at C-6 enhance herbicidal selectivity by reducing soil mobility .

- Amino group modification : Acylation or alkylation at N-4 alters bioavailability and toxicity profiles .

- Thioether vs. ether linkages : Methylthio groups (e.g., in metribuzin) improve photostability compared to oxygen analogs .

Q. What methodologies are used to study environmental degradation pathways of this compound?

Advanced approaches include:

- Soil column chromatography : Simulates leaching behavior and identifies metabolites (e.g., diketo derivatives) .

- LC-QTOF-MS : Detects trace degradation products in water or soil extracts with high resolution .

- Microcosm studies : Evaluates microbial degradation rates under varying pH and temperature conditions .

Methodological Considerations

- Data validation : Triangulate results using multiple techniques (e.g., NMR, HPLC, bioassays) to confirm compound identity and activity .

- Error analysis : Apply statistical tools (e.g., ANOVA for bioassay replicates; error propagation in kinetic studies) .

- Ethical reporting : Disclose solvent purity, catalyst sources, and strain origins to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.